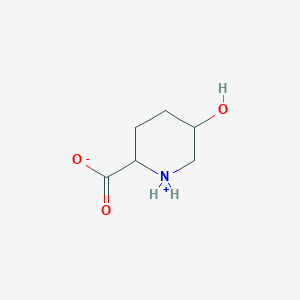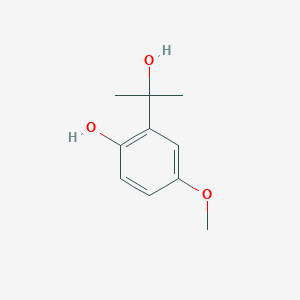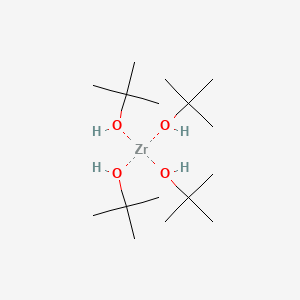
Zirconium(IV) tert-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV) tert-butoxide, also known as zirconium t-butoxide, is an organozirconium compound with the formula Zr(OC(CH3)3)4. It is a colorless, volatile liquid that is used as a strong Lewis acid in organic synthesis. It is a highly reactive compound and is used in a variety of reactions. It is also used as a catalyst for a variety of organic reactions, such as the Wittig reaction and the Stille reaction.
Scientific Research Applications
Synthesis Applications
Zirconium(IV) tert-butoxide is utilized in the efficient synthesis of chiral N-tert-butanesulfinyl trifluoromethyl ketimines. This method offers better results, especially for sterically hindered ketones, compared to conventional titanium(IV) ethoxide, while retaining a high degree of enantiopurity of the N-tert-butanesulfinyl group (Kawanami et al., 2013).
Chemical Vapor Deposition and Film Growth
This compound is used in plasma-enhanced chemical vapor deposition (PECVD) for creating zirconium oxide films. This process involves optical emission spectroscopy, Langmuir probe, and X-ray photoelectron spectroscopy for studying the plasma used in deposition (Cho et al., 2001). Additionally, ZrO2 films have been grown using this compound in chemical vapor deposition, revealing the importance of temperature in film growth and the potential of carbon poisoning at higher temperatures (Cameron & George, 1999).
Surface Activation and Polymer Modification
The reaction of this compound with surface amide groups of polyamide nylon 6/6 facilitates the attachment of cell-adhesive peptides to the polymer surface, enhancing its utility in biomedical applications (Dennes et al., 2007).
Nanomaterial Synthesis
This compound has been employed in the vapor phase synthesis of ZrO2 nanoparticles, significantly influenced by the chemistry of precursor decomposition (Moravec et al., 2007). Additionally, it's used in a high-yield sol-gel synthesis method for well-dispersed, colorless ZrO2 nanocrystals (Mizuno et al., 2006).
Catalytic Applications
This compound forms dinuclear zirconium complexes that act as effective catalysts in the synthesis of macrolactones, exhibiting high selectivity for cyclic polymer formation (Lapenta et al., 2018).
Semiconductor Technologies
It is utilized inmanufacturing metal-oxide-semiconductor capacitors with ZrO2 dielectrics, demonstrating its effectiveness in creating high-quality interfaces with semiconductor materials (Engel-Herbert et al., 2009).
Understanding Reaction Mechanisms
This compound is crucial in exploring the gas phase reaction mechanisms in ZrO2-deposition plasma, helping in understanding the complex interactions involving metalorganic precursors (Cho, Wang & Chang, 2002).
Surface Chemistry Studies
The compound is instrumental in studies related to the chemisorption of tert-butanol on silicon surfaces, shedding light on processes relevant to atomic layer deposition (ALD) of ZrO2 from this precursor (Chen et al., 2008).
Laser-Induced Processes
Investigations into the TEA CO2 laser-induced infrared multiphoton dissociation of this compound reveal insights into reaction mechanisms and dissociation products, contributing to our understanding of laser-material interactions (Okada et al., 1992).
Innovations in Coating Techniques
This compound is utilized in novel methods combining sol–gel coating technology and laser processing for creating zirconia coatings on various substrates. This highlights its versatility in advanced manufacturing techniques (Adraider et al., 2013).
Mechanism of Action
Biochemical Pathways
- ZTB’s primary pathway involves hydrolysis reactions. It reacts with water (or other hydroxyl-containing species) to form zirconium oxide gels. Controlled thermal treatment converts these gels into well-defined nanocrystals with precise crystalline structures. Researchers optimize reaction conditions (temperature, solvent, etc.) to achieve desired film properties .
properties
| { "Design of the Synthesis Pathway": "Zirconium(IV) tert-butoxide can be synthesized by the reaction of zirconium tetrachloride with tert-butanol in the presence of a base.", "Starting Materials": [ "Zirconium tetrachloride", "tert-butanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing tert-butanol and base", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. diethyl ether)", "Dry the precipitate under vacuum to obtain Zirconium(IV) tert-butoxide" ] } | |
CAS RN |
2081-12-1 |
Molecular Formula |
C16H40O4Zr |
Molecular Weight |
387.71 g/mol |
IUPAC Name |
2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI Key |
WRMYASGYMABHCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Canonical SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



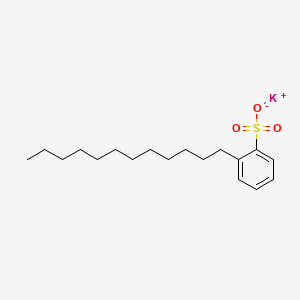
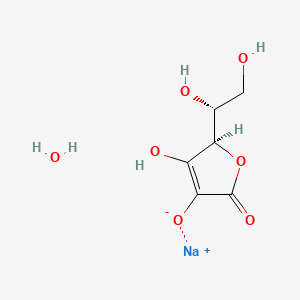
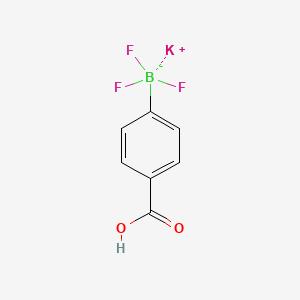

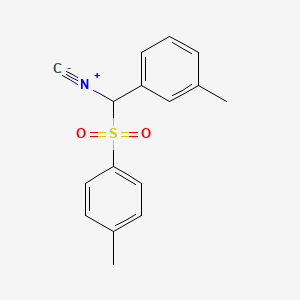
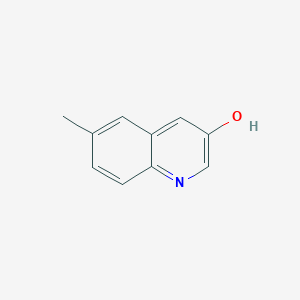

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
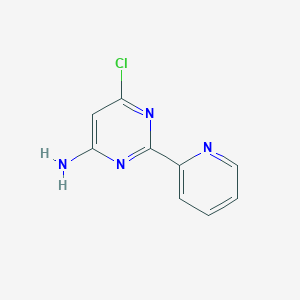
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
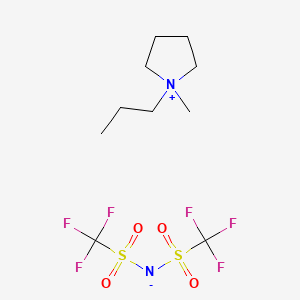
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
